2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride
Overview
Description
“2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 254.76 . Detailed structural analysis would require more specific data such as NMR or X-ray crystallography results, which are not available in the current search results.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, solubility, and spectral data were not found in the available literature.Scientific Research Applications
Quinoline Derivatives in Anticorrosion
Quinoline and its derivatives, such as 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride, are recognized for their effective anticorrosive properties. These compounds, owing to their high electron density and the presence of polar substituents, can form stable chelating complexes with metallic surfaces, offering protection against corrosion. The efficacy of these compounds in various anticorrosion applications has been well-documented, highlighting their potential in preserving material integrity in harsh environments (Verma, Quraishi, & Ebenso, 2020).
Contribution to Flavor in Foods
Branched aldehydes, derivatives of amino acids including compounds similar to 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride, contribute significantly to the flavor profile of many foods. These compounds are generated through metabolic conversions involving amino acids and play a crucial role in enhancing the taste and aroma of a wide range of food products (Smit, Engels, & Smit, 2009).
properties
IUPAC Name |
2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-13(2,14)12(16)15-9-5-7-10-6-3-4-8-11(10)15;/h3-4,6,8H,5,7,9,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFNCJIFGRLICL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC2=CC=CC=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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